N-(2-Aminoethyl)methacrylamide hydrochloride
CAS No.: 76259-32-0
Cat. No.: VC2394486
Molecular Formula: C6H13ClN2O
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76259-32-0 |
---|---|
Molecular Formula | C6H13ClN2O |
Molecular Weight | 164.63 g/mol |
IUPAC Name | N-(2-aminoethyl)-2-methylprop-2-enamide;hydrochloride |
Standard InChI | InChI=1S/C6H12N2O.ClH/c1-5(2)6(9)8-4-3-7;/h1,3-4,7H2,2H3,(H,8,9);1H |
Standard InChI Key | RUSMHXACRXXLKQ-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)NCCN.Cl |
Canonical SMILES | CC(=C)C(=O)NCCN.Cl |
Introduction
Physical and Chemical Properties
N-(2-Aminoethyl)methacrylamide hydrochloride possesses several distinctive physical and chemical properties that make it suitable for various applications in polymer science and related fields.
Physical Properties
The compound appears as a white to off-white free-flowing powder at room temperature . It has a well-defined melting point ranging from 121-123°C, with an important characteristic that polymerization is initiated around 122°C . This thermal behavior is crucial for processing considerations and applications involving heat treatment. The salt form of this compound contributes to its stability and solubility profile, making it compatible with various reaction systems and formulation approaches.
Reactivity Profile
N-(2-Aminoethyl)methacrylamide hydrochloride contains a reactive methacrylamide group that readily participates in radical polymerization reactions to form polymers with pendant primary amine groups. These amine groups can undergo further reactions, providing sites for additional modifications, crosslinking, or conjugation with other molecules. The compound's reactivity is influenced by its concentration, temperature, pH, and the presence of initiators or catalysts, allowing for controlled polymerization under various conditions.
Table 1: Key Physical and Chemical Properties of N-(2-Aminoethyl)methacrylamide hydrochloride
Property | Value/Description |
---|---|
CAS Number | 76259-32-0 |
Molecular Formula | C6H13ClN2O |
Molecular Weight | 164.63 g/mol |
Physical Appearance | White to off-white free flowing powder |
Melting Point | 121-123°C |
Polymerization Onset | ~122°C |
Solubility | Soluble in water |
Storage Conditions | Store at 4°C |
Synthesis and Production Methods
While the search results don't provide detailed synthesis methods specifically for N-(2-Aminoethyl)methacrylamide hydrochloride, some insights can be drawn from related compounds and processes.
General Synthesis Approaches
The synthesis of functionalized methacrylamides typically involves reactions between methacrylic acid derivatives and appropriate amines or amine derivatives. For N-(2-Aminoethyl)methacrylamide hydrochloride, this would likely involve reactions with ethylenediamine or protected derivatives followed by salt formation with hydrochloric acid . The specific synthetic routes must address challenges such as the reactivity of the amine groups and potential side reactions during the process.
Industrial Production Considerations
From the patent information related to similar compounds, it appears that industrial-scale production of aminoethyl methacrylate derivatives involves considerations of reaction efficiency, purity, and stability of the resulting products . The patents suggest that direct methods using reactive intermediates such as methacrylic acid chloride or methacrylic anhydride, while effective, might be less suitable for large-scale production due to handling difficulties and cost considerations .
Applications and Uses
N-(2-Aminoethyl)methacrylamide hydrochloride finds applications across various fields due to its ability to introduce primary amine functionality into polymeric materials.
Polymer Synthesis
The compound serves as a monomer building block in polymerization reactions, yielding polymers with primary amine functional groups . These polymers can be homopolymers consisting solely of N-(2-Aminoethyl)methacrylamide hydrochloride units or copolymers incorporating other monomers to achieve specific properties and functionalities. The versatility of this monomer allows for various polymerization techniques, including RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which can produce well-defined polymer architectures with controlled molecular weights and narrow dispersity .
Biomedical Applications
Polymers containing primary amine groups derived from N-(2-Aminoethyl)methacrylamide hydrochloride are valuable in numerous biomedical applications. These applications include drug delivery systems, tissue engineering scaffolds, biosensors, and diagnostic platforms. The primary amine groups facilitate bioconjugation with various biomolecules, including proteins, peptides, and nucleic acids, enabling the development of functional biomaterials and targeted therapeutic systems.
Industrial Applications
Based on information about related compounds, polymers containing amine functionalities find use in diverse industrial applications. These include polymer flocculants, coagulants, fiber treatment agents, paper reforming agents, processing agents, paints, inks, toners, adhesives, chelating resins, ion exchange resins, medical materials, hair care products, cosmetics, antibacterial agents, dispersants, surface treatment agents, and antistatic agents . The primary amine groups contribute to adhesion, chelation, and ionic interactions essential for these applications.
Laboratory Protocols and Methodologies
Effective utilization of N-(2-Aminoethyl)methacrylamide hydrochloride in laboratory settings requires appropriate preparation and handling protocols.
Stock Solution Preparation
For laboratory use, stock solutions of N-(2-Aminoethyl)methacrylamide hydrochloride can be prepared at various concentrations. To prepare a 1 mM solution, approximately 6.0742 mL of suitable solvent is required per 1 mg of the compound. The specific solvent choice depends on the intended application and compatibility with subsequent reactions or assays.
Polymerization Methodologies
N-(2-Aminoethyl)methacrylamide hydrochloride can be polymerized using various techniques, including conventional free radical polymerization and controlled radical polymerization methods such as RAFT. For effective RAFT polymerization, conditions similar to those used for related compounds might be applicable, such as using appropriate chain transfer agents (e.g., 4-cyanopentanoic acid dithiobenzoate) and initiators (e.g., 4,4′-azobis(4-cyanovaleric acid)) . Optimization of reaction conditions including temperature, solvent, and reagent ratios is crucial for achieving desired polymer characteristics.
Table 2: Example Protocol for Stock Solution Preparation
Concentration | Amount of Compound | Volume of Solvent | Storage Conditions |
---|---|---|---|
1 mM | 1 mg | 6.0742 mL | Refrigerated (4°C) |
10 mM | 10 mg | 6.0742 mL | Refrigerated (4°C) |
100 mM | 100 mg | 6.0742 mL | Refrigerated (4°C) |
Research Developments and Future Perspectives
Research involving N-(2-Aminoethyl)methacrylamide hydrochloride continues to evolve, with potential applications expanding into new areas of polymer science and materials development.
Recent Research Trends
Based on the limited information available from the search results, research involving amine-functional monomers like N-(2-Aminoethyl)methacrylamide hydrochloride appears to focus on controlled polymerization methods and the development of block copolymers with specific functionalities . These developments enable the creation of polymers with precise architectures and properties tailored for specific applications.
Future Research Directions
Future research might explore new polymerization techniques, novel copolymer compositions, and innovative applications for polymers derived from N-(2-Aminoethyl)methacrylamide hydrochloride. Potential areas of investigation include stimuli-responsive materials, advanced bioconjugation strategies, and sustainable polymer formulations. The versatility of the primary amine functionality opens numerous possibilities for creating functional materials with unique properties and applications.
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